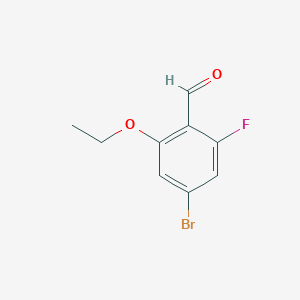

![molecular formula C10H13N3OS B2724442 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol CAS No. 342383-21-5](/img/structure/B2724442.png)

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C10H13N3OS . It is a derivative of thieno[2,3-d]pyrimidine, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing a thiophene ring and a pyrimidine ring . The compound also contains an ethyl group and an aminoethanol group attached to the thieno[2,3-d]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. Thieno[2,3-d]pyrimidines, in general, can participate in various chemical reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available literature. The compound has a molecular weight of 237.28 .Applications De Recherche Scientifique

Pyridine-Based Heterocycles : The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, showcases the versatility of thieno[2,3-d]pyrimidine derivatives in constructing complex heterocyclic frameworks. These derivatives hold potential for further functionalization and exploration in various scientific research applications, particularly in the development of novel heterocyclic compounds with potential biological activities (El-Kashef et al., 2010).

Fused Heterocyclic Compounds : The study on polyfunctional fused heterocyclic compounds via indene‐1,3‐diones demonstrates the strategic use of thieno[2,3-d]pyrimidine derivatives in synthesizing complex heterocyclic systems. Such compounds are valuable for their potential applications in medicinal chemistry and material science, underscoring the importance of thieno[2,3-d]pyrimidine derivatives in synthesizing novel compounds with diverse functionalities (Hassaneen et al., 2003).

Antibacterial Applications : The development of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines through a one-step synthesis involving aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol highlights the potential antibacterial applications of thieno[2,3-d]pyrimidine derivatives. Some synthesized compounds exhibited significant antibacterial activity, suggesting their utility in designing new antibacterial agents (Deshmukh et al., 2009).

Protecting Group in Peptide Chemistry : The use of 2-(diphenylphosphino)ethyl group as a novel carboxyl-protecting group in peptide chemistry, introduced via esterification with 2-(diphenylphosphino)ethanol, exemplifies the innovative applications of thieno[2,3-d]pyrimidine derivatives in synthetic chemistry. This protecting group facilitates the synthesis of peptides by offering stability under standard synthesis conditions and allowing deprotection under mild conditions, showcasing the derivative's utility in peptide synthesis and modification (Chantreux et al., 1984).

Orientations Futures

The future directions for research on “2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thieno[2,3-d]pyrimidines are of interest in medicinal chemistry due to their diverse pharmacological properties .

Mécanisme D'action

Target of Action

The primary targets of the compound 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment. Specific details about how these factors influence the action of this compound are currently lacking .

Propriétés

IUPAC Name |

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-7-5-8-9(11-3-4-14)12-6-13-10(8)15-7/h5-6,14H,2-4H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBXQKQDEKSHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indolin-1-yl(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2724359.png)

![1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2724361.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B2724364.png)

![N,2,4-trimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B2724366.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)

![(2-Methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2724382.png)